molecular formula C₁₄H₁₈O₁₁ B1140246 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid CAS No. 62133-77-1

1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid

Cat. No. B1140246
CAS RN: 62133-77-1
M. Wt: 362.29
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid (TGA) is a naturally occurring sugar acid found in various plants and animals. It is a structural isomer of glucuronic acid and is a key component of the glycosaminoglycan (GAG) family of polysaccharides. TGA is a common component of the extracellular matrix and is involved in a variety of biological processes, including cell adhesion, cell proliferation, and cell migration. TGA is also important in the synthesis of heparin, a glycosaminoglycan important in blood clotting and wound healing.

Scientific Research Applications

Application 1: Synthesis of Disaccharides and D-Glucose6-Phosphate

Scientific Field

This application falls under the field of Organic Chemistry and Biochemistry .

Summary of the Application

1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose, a carbohydrate similar to the compound , is used in the synthesis of disaccharides and D-glucose6-phosphate .

Methods of Application

The compound is used as a starting material in the synthesis of disaccharides and D-glucose6-phosphate. The exact experimental procedures and technical details are not specified in the source .

Results or Outcomes

The outcomes of this application are the successful synthesis of disaccharides and D-glucose6-phosphate .

Application 2: Preparation of Anionic Surfactants

Scientific Field

This application is relevant to the field of Industrial Chemistry .

Summary of the Application

Phosphorylated derivatives of 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose have proven valuable in the study of substrates for inositol synthase, and for the preparation of anionic surfactants .

Methods of Application

The compound is phosphorylated to produce derivatives that are used in the preparation of anionic surfactants. The exact experimental procedures and technical details are not specified in the source .

Results or Outcomes

The result of this application is the successful preparation of anionic surfactants .

Application 3: Synthesis of Mannuronic Acid

Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

1,2,3,4-Tetra-O-acetyl-β-d-mannuronic acid was synthesized in three steps from commercial d-mannose in 21% yield .

Methods of Application

Regioselective 6-O-tritylation followed by per-acetylation and 6-OTr removal using HBr/AcOH gave the required primary alcohol substrate, which was then oxidised to the target compound using TEMPO/BAIB .

Results or Outcomes

The result of this application is the successful synthesis of 1,2,3,4-Tetra-O-acetyl-β-d-mannuronic acid .

Application 4: Fabrication of PLGA Nanoparticles

Scientific Field

This application is relevant to the field of Nanotechnology and Medicine .

Summary of the Application

Applications of nanotechnology in medicine are enormous and can provide essential tools for diagnosing and treating several physiological and pathological conditions .

Methods of Application

Two ways for fabricating 1, 3, 4, 6-tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose (Ac42AzGlc)-loaded poly (lactic-co-glycolic acid) PLGA nanoparticles were investigated in this study: 1) single emulsion solvent evaporation and 2) the nanoprecipitation method .

Results or Outcomes

The Ac42AzGlc-loaded PLGA nanoparticles were spherical in shape with consistent and reliable nanometric particle size. The polydispersity indices were well within the acceptable limits .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O11/c1-5(15)21-9-10(22-6(2)16)12(23-7(3)17)14(24-8(4)18)25-11(9)13(19)20/h9-12,14H,1-4H3,(H,19,20)/t9-,10-,11-,12+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWVABAZBHDMEY-ZXPJVPCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid

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